- Isoxazolyl-substituted benzimidazoles as p300 and/or CBP modulators and their preparation, World Intellectual Property Organization, , ,
Cas no 935455-28-0 ((S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride)

935455-28-0 structure
Productnaam:(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
CAS-nummer:935455-28-0
MF:C4H10ClNO2S
MW:171.6456990242
MDL:MFCD28952871
CID:2356444
PubChem ID:67205227
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride
- (S)-3-aminotetrahydrothiophene 1,1-dioxide (hydrochloride)
- MGZQMSFXPSKBDY-WCCKRBBISA-N
- (3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride
- (S)-3-Amino-tetrahydrothiophene 1,1-dioxide hydrochloride
- (R)-Tetrahydrothiophen-3-amine 1,1-dioxide hydrochloride
- (S)-(-)-tetrahydrothiophene-3-amine-1,1-dioxide hydrochloride
- (3S)-3-ThiophenaMine tetrahydro-, 1,1-dioxide hydrochloride (1:1)
- C12856
- (S)-3-AMINOTETRAHYDROTHIOPHENE 1,1-DIOXIDE HCL
- (3S)-3-ThiophenaMine, tetrahydro-, 1,1-dioxide, hydrochloride (1
- EN300-7614021
- AKOS026675629
- PS-8682
- SCHEMBL1901330
- (3S)-1,1-dioxothiolan-3-amine;hydrochloride
- 935455-28-0
- CS-B0940
- (S)-3-Aminotetrahydrothiophene1,1-dioxidehydrochloride
- HY-20629
- MFCD28952871
- (3S)-3-amino-1??-thiolane-1,1-dione hydrochloride
-
- MDL: MFCD28952871
- Inchi: 1S/C4H9NO2S.ClH/c5-4-1-2-8(6,7)3-4;/h4H,1-3,5H2;1H/t4-;/m0./s1
- InChI-sleutel: MGZQMSFXPSKBDY-WCCKRBBISA-N
- LACHT: O=S1(CC[C@H](N)C1)=O.Cl
Berekende eigenschappen
- Exacte massa: 171.0120774g/mol
- Monoisotopische massa: 171.0120774g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 9
- Aantal draaibare bindingen: 0
- Complexiteit: 167
- Aantal covalent gebonden eenheden: 2
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 68.5
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D962256-3g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 95% | 3g |
$2280 | 2024-08-03 | |
eNovation Chemicals LLC | D962256-5g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 95% | 5g |
$2950 | 2024-08-03 | |
Chemenu | CM324864-100mg |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 100mg |
$292 | 2024-07-19 | |
Enamine | EN300-7614021-0.05g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |
935455-28-0 | 95.0% | 0.05g |
$168.0 | 2025-02-24 | |
Enamine | EN300-7614021-10.0g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |
935455-28-0 | 95.0% | 10.0g |
$3131.0 | 2025-02-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1060767-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 1g |
¥8064.00 | 2024-04-24 | |
eNovation Chemicals LLC | D962256-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 95% | 1g |
$1350 | 2024-08-03 | |
Enamine | EN300-7614021-0.25g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |
935455-28-0 | 95.0% | 0.25g |
$361.0 | 2025-02-24 | |
Alichem | A169006120-1g |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride |
935455-28-0 | 98% | 1g |
$1350.00 | 2023-08-31 | |
Enamine | EN300-7614021-1.0g |
(3S)-3-amino-1lambda6-thiolane-1,1-dione hydrochloride |
935455-28-0 | 95.0% | 1.0g |
$728.0 | 2025-02-24 |
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Productiemethode
Synthetic Routes 1
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Referentie
Synthetic Routes 2
Reactievoorwaarden
Referentie
- Preparation of trisubstituted pyrimidines as phosphodiesterase PDE10 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 3
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Referentie
- Preparation of phenyl and benzodioxinyl substituted indazoles for treatment of glucocorticoid receptor mediated diseases., World Intellectual Property Organization, , ,
Synthetic Routes 4
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Methanol
Referentie
- Preparation of indazole derivatives for use as diacylglyceride O-acyltransferase 2 inhibitors, World Intellectual Property Organization, , ,
Synthetic Routes 5
Reactievoorwaarden
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux
1.2 Reagents: Acetic acid , Hydrochloric acid Solvents: Water ; overnight, rt → reflux; reflux → rt
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.4 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, rt → reflux
Referentie
- Pharmaceutical compositions containing pyrazolo[1,5-a]pyrimidine compounds having CB1 receptor antagonistic effects, Japan, , ,
Synthetic Routes 6
Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; 48 h, 1 atm, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Methanol ; 10 min, rt
Referentie
- Indole derivatives useful as inhibitors of diacylglyceride O-acyltransferase 2, World Intellectual Property Organization, , ,
Synthetic Routes 7
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 13 h, 130 °C
Referentie
- Combinations comprising a glucocorticoid receptor modulator for the treatment of respiratory diseases, World Intellectual Property Organization, , ,
Synthetic Routes 8
Reactievoorwaarden
1.1 Reagents: Benzonitrile Catalysts: Zinc bromide ; 90 h, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux; reflux → rt
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux; reflux → rt
Referentie
- A pyrazolo[1,5-a]pyrimidine compound as CB1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 9
Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Water ; 1 d, reflux
Referentie
- Preparation of novel pyrrolo[2,3-d]pyrimidine compounds as GPR119 receptor agonists, Japan, , ,
Synthetic Routes 10
Reactievoorwaarden
1.1 Reagents: Benzonitrile , Zinc bromide ; 90 h, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux
1.2 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; overnight, reflux
1.3 Reagents: Sodium hydroxide Solvents: Chloroform , Water
1.4 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; cooled; overnight, rt
1.5 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; 30 min, rt
1.6 Reagents: Hydrochloric acid Solvents: Ethanol , Water ; 1 d, reflux
Referentie
- Pyrazolo[1,5-a]pyrimidine compounds as cannabinoid receptor antagonists and their preparation, pharmaceutical compositions and use in the treatment of diseases, World Intellectual Property Organization, , ,
Synthetic Routes 11
Reactievoorwaarden
Referentie
- Preparation of trisubstituted pyrimidine compounds and their use as phosphodiesterase 10 (PDE10) inhibitors, Japan, , ,
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Raw materials
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Preparation Products
(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride Gerelateerde literatuur
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
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3. Book reviews
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
-
Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:935455-28-0)(S)-3-Aminotetrahydrothiophene 1,1-dioxide hydrochloride

Zuiverheid:99%/99%
Hoeveelheid:250mg/1g
Prijs ($):174.0/694.0